![molecular formula C15H25Cl2N3O4 B5199975 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride](/img/structure/B5199975.png)
2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride, also known as Nocodazole, is a synthetic organic compound that is widely used in scientific research. It is a microtubule inhibitor that is commonly used to disrupt the normal functioning of microtubules in cells.
作用機序
2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride inhibits the polymerization of microtubules, which are essential components of the cytoskeleton. Microtubules play a crucial role in cell division, intracellular transport, and cell migration. By disrupting the normal functioning of microtubules, this compound induces cell cycle arrest and apoptosis in cancer cells. It also affects the morphology and motility of cells.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells. It also affects the morphology and motility of cells. This compound disrupts the normal functioning of microtubules, which affects various cellular processes, such as cell division, intracellular transport, and cell migration.
実験室実験の利点と制限
One of the advantages of using 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride in lab experiments is its specificity for microtubules. It is a potent inhibitor of microtubules and does not affect other cellular structures. Additionally, this compound is readily available and easy to use. However, one of the limitations of using this compound is its cytotoxicity. It can induce cell death at high concentrations, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride in scientific research. One direction is the development of new drugs that target microtubules. This compound can be used as a model compound for the development of new drugs with improved efficacy and reduced side effects. Another direction is the study of the role of microtubules in various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. This compound can be used to investigate the mechanism of action of these diseases and to develop new treatments. Additionally, the use of this compound in combination with other drugs can be explored to improve the efficacy of cancer treatments.
Conclusion
In conclusion, this compound is a synthetic organic compound that is widely used in scientific research as a microtubule inhibitor. It is used to study the role of microtubules in various cellular processes, induce cell cycle arrest and apoptosis in cancer cells, and investigate the mechanism of action of various drugs that target microtubules. This compound has several biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for the use of this compound in scientific research, including the development of new drugs that target microtubules and the study of the role of microtubules in various diseases.
合成法
The synthesis of 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride involves the reaction of 4-nitrobenzyl alcohol with 3-(4-morpholinyl)propylamine in the presence of a strong base. The resulting product is then treated with hydrochloric acid to obtain this compound dihydrochloride. The purity of the final product can be improved by recrystallization.
科学的研究の応用
2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride is widely used in scientific research as a microtubule inhibitor. It is used to study the role of microtubules in various cellular processes, such as cell division, intracellular transport, and cell migration. This compound is also used to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it is used to study the mechanism of action of various drugs that target microtubules.
特性
IUPAC Name |
2-(3-morpholin-4-ylpropylamino)-1-(4-nitrophenyl)ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4.2ClH/c19-15(13-2-4-14(5-3-13)18(20)21)12-16-6-1-7-17-8-10-22-11-9-17;;/h2-5,15-16,19H,1,6-12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJZJYHOVFMICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC(C2=CC=C(C=C2)[N+](=O)[O-])O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199896.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199899.png)
![2-{[5-(2,4-difluorophenyl)-2-furyl]methylene}[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5199903.png)
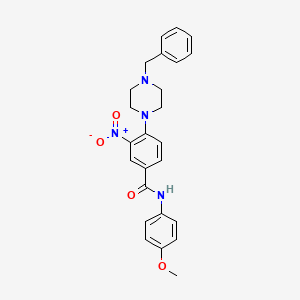
![4-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5199909.png)
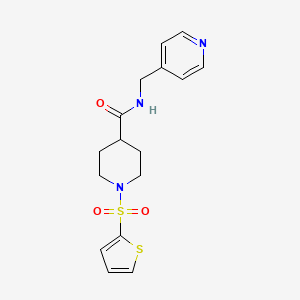
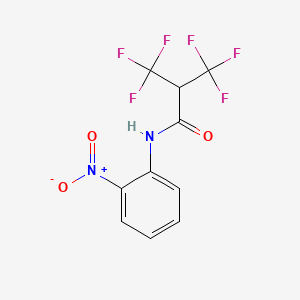
![isobutyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5199944.png)
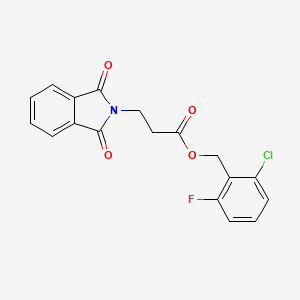
![7-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5199962.png)
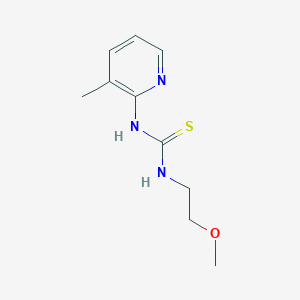
![1-isobutyl-3-(4-methoxybenzyl)-8-(5-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5199981.png)
![2-bromo-4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-1-naphthyl butyrate](/img/structure/B5199983.png)
![N-(4-bromo-3-methylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5199989.png)
